molecular formula C16H20BrN3O3S B2688030 2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 685556-89-2

2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2688030
CAS No.: 685556-89-2
M. Wt: 414.32
InChI Key: SKAXWLJIZXCYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, has a molecular formula of C16H20BrN3O3S and a molecular weight of 414.32 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a tert-butylphenoxy group, an acetamide group, and a 1,3,4-thiadiazol-2-yl group with a methoxymethyl substituent .

Scientific Research Applications

Bioequivalence and Pharmacokinetics Studies

Research into compounds with complex structures often involves bioequivalence studies to compare different formulations and their pharmacokinetic parameters. For instance, studies on non-steroidal anti-inflammatory agents explore how different formulations affect absorption and metabolism in the human body (Annunziato & di Renzo, 1993). Such studies are crucial for understanding how variations in compound structure can impact their efficacy and safety as pharmaceutical agents.

Environmental Contaminants Monitoring

Compounds with brominated and acetamide groups are frequently studied for their presence in the environment and potential as environmental contaminants. For example, research on brominated flame retardants examines their occurrence in human serum and breast milk, highlighting the importance of monitoring persistent organic pollutants (Zhou et al., 2014). This research area underscores the significance of understanding the environmental impact and human exposure risks of various chemical compounds.

Antioxidants and Human Exposure

The study of synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), and their metabolites in human samples provides insights into human exposure to synthetic chemicals. These studies are vital for assessing the safety and potential health impacts of widespread chemicals in consumer products (Wang & Kannan, 2019). Research in this field can inform regulatory decisions and public health recommendations regarding chemical use and exposure.

Biomonitoring and Human Health Implications

Biomonitoring studies, such as those assessing exposure to fragrance chemicals and their metabolites, are crucial for understanding the human health implications of chemical exposure. These studies provide valuable data on how chemicals are metabolized and eliminated in the human body, and their potential effects on health (Scherer et al., 2020). Such research is essential for the development of safe and effective chemical compounds, including pharmaceuticals and consumer products.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available resources. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3S/c1-16(2,3)11-7-10(17)5-6-12(11)23-8-13(21)18-15-20-19-14(24-15)9-22-4/h5-7H,8-9H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAXWLJIZXCYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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